molecular formula C7H12O3 B3325599 Tert-butyl oxirane-2-carboxylate CAS No. 2165950-95-6

Tert-butyl oxirane-2-carboxylate

Cat. No.: B3325599
CAS No.: 2165950-95-6
M. Wt: 144.17 g/mol
InChI Key: DPZMUWXOAMOYDT-UHFFFAOYSA-N
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Description

Tert-butyl oxirane-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a colorless liquid with a distinctive odor. This compound is primarily used in organic synthesis reactions, particularly as an epoxidation reagent in chemical synthesis .

Chemical Reactions Analysis

Tert-butyl oxirane-2-carboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium hydroxide), nucleophiles (e.g., amines, alcohols), and various solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions include epoxy esters, epoxy ethers, and other compounds with epoxide structures .

Comparison with Similar Compounds

Tert-butyl oxirane-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl oxirane-2-carboxylate: Similar in structure but with an ethyl group instead of a tert-butyl group.

    Methyl oxirane-2-carboxylate: Similar in structure but with a methyl group instead of a tert-butyl group.

    Propyl oxirane-2-carboxylate: Similar in structure but with a propyl group instead of a tert-butyl group.

The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

tert-butyl oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZMUWXOAMOYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92223-80-8
Record name tert-Butyl oxirane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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